molecular formula C18H12ClN3O B7532051 7-Chloro-4-(4-imidazol-1-ylphenoxy)quinoline

7-Chloro-4-(4-imidazol-1-ylphenoxy)quinoline

Cat. No.: B7532051
M. Wt: 321.8 g/mol
InChI Key: RGEJGYNXYHOXEA-UHFFFAOYSA-N
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Description

7-Chloro-4-(4-imidazol-1-ylphenoxy)quinoline is a synthetic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties

Preparation Methods

The synthesis of 7-Chloro-4-(4-imidazol-1-ylphenoxy)quinoline typically involves the following steps:

    Starting Materials: The synthesis begins with 7-chloroquinoline and 4-imidazol-1-ylphenol.

    Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or dimethylformamide.

    Catalysts: Catalysts like potassium carbonate or sodium hydride are often used to facilitate the reaction.

    Procedure: The 7-chloroquinoline is reacted with 4-imidazol-1-ylphenol in the presence of the catalyst and solvent. The reaction mixture is heated under reflux for several hours until the desired product is formed.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Chemical Reactions Analysis

7-Chloro-4-(4-imidazol-1-ylphenoxy)quinoline undergoes various chemical reactions, including:

Scientific Research Applications

7-Chloro-4-(4-imidazol-1-ylphenoxy)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-4-(4-imidazol-1-ylphenoxy)quinoline involves:

    Molecular Targets: The compound targets specific enzymes and receptors in microbial and cancer cells, disrupting their normal function.

    Pathways Involved: It interferes with DNA replication and protein synthesis, leading to cell death.

Comparison with Similar Compounds

7-Chloro-4-(4-imidazol-1-ylphenoxy)quinoline can be compared with other quinoline derivatives:

Properties

IUPAC Name

7-chloro-4-(4-imidazol-1-ylphenoxy)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O/c19-13-1-6-16-17(11-13)21-8-7-18(16)23-15-4-2-14(3-5-15)22-10-9-20-12-22/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGEJGYNXYHOXEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CN=C2)OC3=C4C=CC(=CC4=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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